5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, commonly known as Boc-4-FL-Pyrazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mechanism of Action
Boc-4-FL-Pyrazole exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX-2, Boc-4-FL-Pyrazole reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
Boc-4-FL-Pyrazole has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been found to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the proliferation of fibroblasts, which are involved in the formation of scar tissue.
Advantages and Limitations for Lab Experiments
Boc-4-FL-Pyrazole has several advantages for use in lab experiments. It is easy to synthesize, has a high yield, and is stable under a variety of conditions. However, its use is limited by its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on Boc-4-FL-Pyrazole. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its anti-cancer properties, which could be further explored for the development of cancer therapies. Additionally, research could be conducted to optimize the synthesis method of Boc-4-FL-Pyrazole to improve its yield and solubility.
Scientific Research Applications
Boc-4-FL-Pyrazole has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In particular, Boc-4-FL-Pyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-15(2,3)23-14(22)18-12-11(13(20)21)8-17-19(12)10-6-4-9(16)5-7-10/h4-8H,1-3H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJDNHIWKCXZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124024 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017781-25-7 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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